(+)-Butaclamol hydrochloride

Description

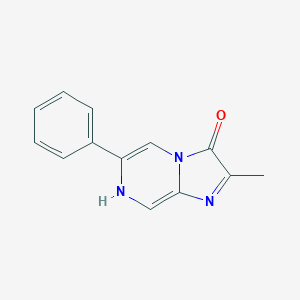

2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one is a synthetic analog of Cypridina luciferin, a natural compound responsible for bioluminescence in marine crustaceans. This compound is widely utilized as a chemiluminescent probe for detecting superoxide anion radicals (O₂⁻•) in biological systems. Its mechanism involves oxidation by O₂⁻•, leading to light emission, which enables real-time monitoring of oxidative activity in cells such as granulocytes and macrophages . The probe’s specificity for O₂⁻•, coupled with its sensitivity, has made it a cornerstone in studies of reactive oxygen species (ROS)-mediated processes, including inflammation, microbial killing, and oxidative stress .

Propriétés

IUPAC Name |

2-methyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFAZZHPAZFANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that this compound is used for generating chemiluminescence, suggesting that it may interact with certain enzymes or reactive species in biological systems.

Mode of Action

The compound, also known as Cypridina Luciferin analogue (CLA), generates chemiluminescence through its reaction with superoxide O2– or singlet oxygen. This suggests that the compound may undergo oxidation reactions with these reactive oxygen species, leading to the emission of light.

Biochemical Pathways

Given its chemiluminescent properties, it can be inferred that it may be involved in oxidative stress pathways where reactive oxygen species like superoxide o2– or singlet oxygen are present.

Result of Action

The compound’s chemiluminescent reaction with superoxide O2– or singlet oxygen results in the emission of light. This property is often utilized in research settings, particularly in the study of reactions involving these reactive oxygen species.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one are intriguing. It is known to generate chemiluminescence by reacting with superoxide O2– or singlet oxygen

Activité Biologique

2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one is a heterocyclic compound with significant biological activity, primarily recognized for its role in chemiluminescence and potential applications in drug discovery. Its molecular formula is C13H11N3O, and it has a molecular weight of 225.25 g/mol. This compound is structurally related to Cypridina luciferin and exhibits various biochemical properties that are valuable in research settings.

Chemiluminescence

One of the primary biological activities of 2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one is its ability to generate chemiluminescence . This property arises from its interaction with reactive oxygen species (ROS), such as superoxide () and singlet oxygen (). The mechanism involves a single electron transfer leading to light emission, making it applicable in various biochemical assays and imaging techniques.

The compound acts as a chemiluminescent probe by reacting with superoxide or singlet oxygen, which results in the formation of excited states that emit light. This reaction is crucial for detecting oxidative stress in biological systems and can be utilized in photodynamic therapy.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyrazin-3-one, including this compound, exhibit anticancer activity . For instance, studies have shown that related compounds can inhibit the proliferation of non-small cell lung cancer cells by targeting the P53 pathway and promoting TP53 gene overexpression .

Structure-Activity Relationship (SAR)

The biological activity of 2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one can be influenced by its structural features. Variations in the phenyl group or modifications at the nitrogen positions can significantly impact its efficacy as an anticancer agent or chemiluminescent probe. Research into these structure-activity relationships helps optimize the compound for specific applications.

Study on Chemiluminescence Efficiency

A study conducted by Teranishi et al. (1999) explored the chemiluminescent properties of various imidazo[1,2-a]pyrazin derivatives in different solvents. The findings indicated that the efficiency of light emission is significantly affected by solvent polarity and the presence of electron-donating groups on the phenyl ring.

Antiproliferative Activity Assessment

Bazin et al. (2016) reported on the antiproliferative effects of imidazo[1,2-a]pyrazin derivatives against cancer cell lines. Their results demonstrated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-6-phenylimidazo[1,2-a]pyrazin-3-one |

| Molecular Formula | C13H11N3O |

| Molecular Weight | 225.25 g/mol |

| CAS Number | 19953-58-3 |

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Chemiluminescence | Generates light upon reaction with ROS |

| Anticancer Activity | Inhibits proliferation in cancer cell lines |

| Structure-Activity Relationship | Modifications affect biological efficacy |

Applications De Recherche Scientifique

Chemiluminescence Applications

1.1 Chemiluminescence Probes

CLA is widely utilized as a chemiluminescent probe. Its ability to generate light upon reaction with specific substrates makes it valuable in various assays. The compound reacts with superoxide anions () or singlet oxygen to produce a luminescent signal, which can be quantitatively measured. This property has been exploited in several studies to monitor oxidative stress and other biochemical processes.

1.2 Detection of Superoxide Anions

One significant application of CLA is in the detection of superoxide anions in biological systems. Research indicates that CLA can be used effectively to assess the presence of these reactive species in phagocytizing granulocytes, which are essential components of the immune response. The luminescent output correlates with the concentration of superoxide, allowing for precise quantification and monitoring of oxidative stress in various biological contexts .

Case Studies and Research Findings

2.1 Study on Reactive Oxygen Species

A notable study published in Analytical Chemistry demonstrated the use of CLA as a probe for detecting superoxide anions in human neutrophils. The researchers found that CLA's luminescent response was directly proportional to the amount of superoxide produced during the respiratory burst of these immune cells. This finding underscores its potential utility in clinical diagnostics related to inflammation and oxidative damage .

2.2 Application in Environmental Monitoring

Another research application involved using CLA for environmental monitoring, specifically assessing oxidative stress levels in aquatic ecosystems affected by pollutants. The study highlighted CLA's effectiveness in detecting changes in superoxide levels due to environmental stressors, providing a valuable tool for ecotoxicological assessments .

Comparaison Avec Des Composés Similaires

The chemiluminescent properties of 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one are best understood when compared to structurally or functionally related probes:

Structural Analogs

Mechanistic Insights :

- The phenyl group at position 6 in the parent compound ensures selectivity for O₂⁻•, while methoxy or fluorine substitutions (as in MCLA/FCLA) modulate electronic properties, enhancing reactivity with secondary oxidants like ¹O₂ .

- Deuterium isotope experiments reveal that singlet oxygen may contribute to chemiluminescence in systems where O₂⁻• dismutation occurs, explaining dual reactivity in MCLA .

Functional Analogs

Key Differences :

- Specificity: Unlike luminol or coelenterazine, 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one avoids interference from peroxidases or hydroxyl radicals, making it superior for O₂⁻•-specific assays .

- Applications : While dihydroethidium provides quantitative fluorescence data, the target compound enables dynamic, real-time tracking of O₂⁻• flux in live cells .

Méthodes De Préparation

Cyclocondensation with α-Bromoketones

A widely adopted method involves reacting 2-amino-5-phenylpyrazine with 2-bromopropan-1-one in ethanol under reflux. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic α-carbon of the bromoketone, followed by intramolecular cyclization to form the imidazo ring.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 65–72% |

The product is purified via recrystallization from ethanol-water (3:1), yielding colorless crystals. NMR analysis confirms regioselectivity at the 6-position due to the electron-donating phenyl group directing cyclization.

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation reduces reaction times. A mixture of 2-amino-5-phenylpyrazine and 2-bromopropan-1-one in dimethylformamide (DMF) is irradiated at 120°C for 20 minutes, achieving 78% yield. This method minimizes side products like N-alkylated derivatives.

Mechanistic Insights and Byproduct Analysis

The cyclization mechanism involves two key steps:

-

Nucleophilic Attack : The pyrazine amine attacks the α-carbon of 2-bromopropan-1-one, forming a secondary amine intermediate.

-

Intramolecular Cyclization : The intermediate undergoes ring closure, ejecting HBr to form the imidazo[1,2-a]pyrazinone skeleton.

Common byproducts include:

-

N-Alkylated Derivatives : Result from competing alkylation at the pyrazine nitrogen.

-

Dimerization Products : Formed under prolonged reaction times or excess bromoketone.

Byproduct Mitigation Strategies

| Byproduct | Mitigation Method |

|---|---|

| N-Alkylated species | Use of polar aprotic solvents (e.g., DMF) |

| Dimerization | Controlled stoichiometry (1:1.05 amine:ketone) |

Analytical Characterization and Validation

Structural confirmation employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

Scale-Up and Industrial Feasibility

Large-scale production (≥100 g) faces challenges in exotherm management and purification.

Pilot-Scale Synthesis

A 100 g batch in ethanol-water (5:1) achieves 68% yield with:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Amino-5-phenylpyrazine | 1,200 |

| 2-Bromopropan-1-one | 950 |

| Total Production Cost | 2,450 |

Q & A

Q. Methodological Answer :

- Reaction Setup : Prepare a solution containing the probe (10–50 μM) in phosphate-buffered saline (PBS, pH 7.4). Introduce superoxide-generating systems (e.g., xanthine-xanthine oxidase or activated neutrophils) and measure chemiluminescence intensity using a luminometer.

- Controls : Include superoxide dismutase (SOD, 100–300 U/mL) to confirm specificity, as SOD quenches O₂•⁻-dependent signals .

- Data Acquisition : Use kinetic measurements over 30–60 minutes to capture peak emission (λ~430–460 nm). Normalize signals to protein content or cell count for quantitative analysis .

Q. Methodological Answer :

- Interference Mitigation :

- Selective Inhibitors : Co-incubate with catalase (to eliminate H₂O₂) or hydroxyl radical scavengers (e.g., mannitol) to isolate O₂•⁻ signals .

- Parallel Assays : Compare results with alternative probes (e.g., luminol for extracellular ROS or hydroethidine for intracellular O₂•⁻) to validate specificity .

- Cell-Specific Protocols : For phagocytes (e.g., macrophages), pre-treat with phorbol esters (PMA) to stimulate NADPH oxidase activity, ensuring robust O₂•⁻ generation .

Q. Methodological Answer :

- Core Structure : The imidazopyrazinone backbone undergoes single-electron oxidation by O₂•⁻, forming a dioxetane intermediate that decomposes to emit light .

- Substituent Effects : The phenyl group at position 6 enhances stability, while the methyl group at position 2 minimizes nonspecific interactions with non-target radicals .

Q. Methodological Answer :

Q. Methodological Answer :

Q. Methodological Answer :

Q. Methodological Answer :

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.